molecular formula C10H10FN3 B2488001 [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine CAS No. 1453836-34-4

[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine

Cat. No.: B2488001
CAS No.: 1453836-34-4
M. Wt: 191.209
InChI Key: ZNXJXCNUSGGPBU-UHFFFAOYSA-N
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Description

[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine is an organic compound that features a fluorine atom, a pyrazole ring, and a phenylmethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine typically involves multi-step reactions. One common method includes the formation of the pyrazole ring through cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds. The fluorine atom is introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications .

Medicine

Medicinally, this compound is explored for its potential to treat various diseases. Its ability to interact with biological targets makes it a promising lead compound in drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Mechanism of Action

The mechanism of action of [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

(2-fluoro-6-pyrazol-1-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-4-10(8(9)7-12)14-6-2-5-13-14/h1-6H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXJXCNUSGGPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453836-34-4
Record name [2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanamine
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